4,4'-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde): is a chemical compound characterized by the presence of two pyrazolidine rings connected via a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of pyrazolidine derivatives with sulfur-containing reagents under controlled conditions to form the disulfide linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) involves its ability to interact with biological molecules through its disulfide bond and aldehyde groups. The disulfide bond can undergo redox reactions, influencing cellular redox states, while the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Disulfanediylbis(2-aminobutanoic acid): Another disulfide-containing compound with different functional groups.
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: A similar compound with a phenyl group instead of a disulfide linkage.
Uniqueness
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) is unique due to its combination of disulfide and aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H14N4O4S2 |
---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-[(1,2-diformylpyrazolidin-4-yl)disulfanyl]pyrazolidine-1,2-dicarbaldehyde |
InChI |
InChI=1S/C10H14N4O4S2/c15-5-11-1-9(2-12(11)6-16)19-20-10-3-13(7-17)14(4-10)8-18/h5-10H,1-4H2 |
InChI-Schlüssel |
YUZYQKYDAMKAJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(N1C=O)C=O)SSC2CN(N(C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.